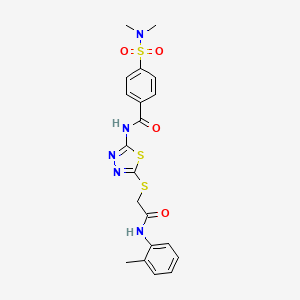

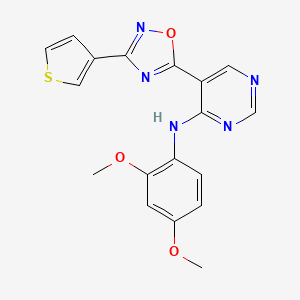

![molecular formula C16H15ClN4O4S B2628018 5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903433-52-2](/img/structure/B2628018.png)

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The compound has a linear formula of ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Its CAS Number is 16673-34-0, and it has a molecular weight of 368.84 .

Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide has been reported . In a previous study, the phenyl benzamide derivatives were achieved by the reaction of 5-chloro-2-methoxybenzoic acid with aniline . Later, it was found that the produced compound was almost planar and the rotation around its single bonds was restricted due to the delocalization of both of π and n electrons all over the molecule .Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES string COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O . The InChI key is KVWWTCSJLGHLRM-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is known to participate in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of glyburide .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . More detailed physical and chemical properties are not available in the retrieved documents.Scientific Research Applications

Anticancer Activity

Research on derivatives of this compound has demonstrated significant anticancer properties. A study by Żołnowska et al. (2016) synthesized novel derivatives showing cytotoxic activity towards various human cancer cell lines, including HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. Compounds from this research inhibited cell proliferation by increasing apoptotic cells and induced caspase activity, suggesting a mechanism involving apoptosis. The presence of certain moieties, such as the naphthyl moiety, was found to contribute significantly to anticancer activity, with certain compounds also exhibiting good metabolic stability (Żołnowska et al., 2016).

Antibacterial and Antifungal Activity

Sulfonamide derivatives have shown potent antibacterial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated them for antimicrobial activity. These compounds demonstrated significant performance against various organisms, including E. coli and S. aureus, indicating their potential as antimicrobial agents (Hassan, 2013).

Enzyme Inhibition

Another significant area of research is enzyme inhibition, particularly targeting carbonic anhydrases. Lolak et al. (2019) reported the synthesis of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. These inhibitors showed high selectivity and potency, especially against the tumor-associated isoform hCA IX, with sub-nanomolar inhibition constants. Such compounds are considered promising for further studies aimed at developing anticancer therapies, particularly for conditions like clear renal cell carcinoma (Lolak et al., 2019).

properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c1-25-14-7-6-11(17)10-15(14)26(23,24)18-8-9-21-16(22)12-4-2-3-5-13(12)19-20-21/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZZWNSFAGRIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

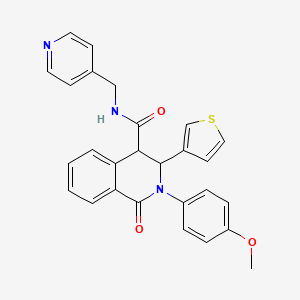

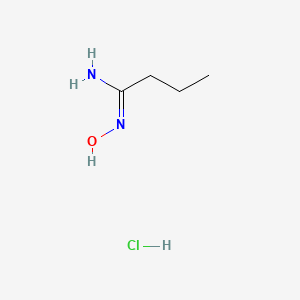

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

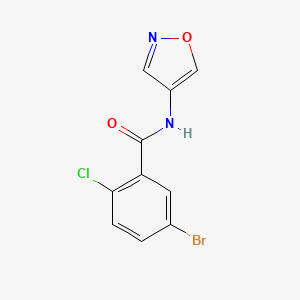

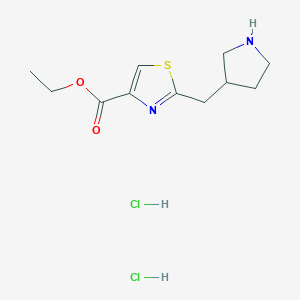

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)

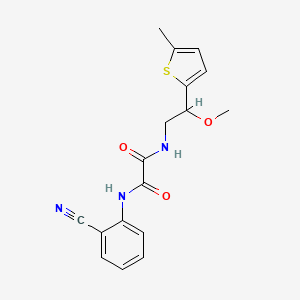

![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)